3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring The presence of the methoxyphenyl group adds to its structural complexity and potential for diverse chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-[5-(3-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Reduction: Formation of 3-[5-(3-methoxyphenyl)-1,2,4-dihydro-oxadiazol-3-yl]pyridine.
Substitution: Formation of halogenated derivatives of the pyridine ring
Scientific Research Applications
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of a target protein, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to varied biological activities.
1,3,4-Oxadiazole derivatives: These isomers have a different arrangement of nitrogen atoms in the ring, which can affect their chemical properties and reactivity.
Uniqueness
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxyphenyl group can enhance its ability to interact with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-6-2-4-10(8-12)14-16-13(17-19-14)11-5-3-7-15-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRNYLAWRRYZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972277 |
Source
|
Record name | 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-35-8 |
Source
|
Record name | 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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